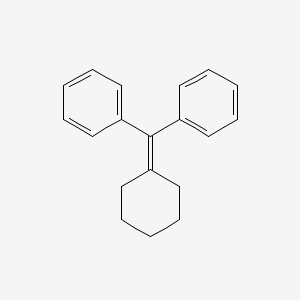

Cyclohexylidenediphenylmethane

Description

Cyclohexylidenediphenylmethane (hypothetical structure based on nomenclature) is presumed to consist of a cyclohexylidene moiety bridging two phenyl groups attached to a central methane carbon. Diphenylmethane, a simpler analog, features two phenyl groups bonded to a single methane carbon and is used in fragrances, polymer precursors, and organic synthesis . The absence of direct data on this compound necessitates reliance on structurally or functionally similar compounds for comparative analysis.

Propriétés

Numéro CAS |

30125-24-7 |

|---|---|

Formule moléculaire |

C19H20 |

Poids moléculaire |

248.4 g/mol |

Nom IUPAC |

[cyclohexylidene(phenyl)methyl]benzene |

InChI |

InChI=1S/C19H20/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13H,3,8-9,14-15H2 |

Clé InChI |

PXJUYCDEHIAYHN-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares Cyclohexylidenediphenylmethane (inferred properties) with structurally related compounds, focusing on molecular formulas, functional groups, and applications derived from the evidence:

†Calculated based on hypothetical structure.

Structural and Functional Differences

- Diphenylmethane lacks a cyclohexylidene bridge, instead having a direct methane linkage between two phenyl groups. This simpler structure results in lower molecular weight (168.25 g/mol) compared to the hypothetical this compound .

- Cyclohexanedimethanol contains two hydroxyl groups, enabling participation in polymerization reactions, unlike the purely hydrocarbon-based this compound .

- Cyclohexyl phenyl ketone introduces a ketone group, enhancing polarity and reactivity for applications in synthesis and pharmaceuticals .

Limitations and Contradictions in Evidence

- Cyclohexyl phenyl ketone (C₁₃H₁₆O) shares a similar carbon skeleton but diverges functionally due to its ketone group, altering reactivity and applications .

- Methylcyclohexane’s saturated structure contrasts sharply with the aromaticity of diphenylmethane derivatives, highlighting divergent chemical behaviors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.